1,5-methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate 1,5-methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate
Brand Name: Vulcanchem
CAS No.: 156693-25-3
VCID: VC0127566
InChI: InChI=1S/C19H28N2O2/c1-3-4-5-6-10-20-19(22)23-15-7-8-16-17(13-15)14-9-11-21(2)18(16)12-14/h7-8,13-14,18H,3-6,9-12H2,1-2H3,(H,20,22)
SMILES: CCCCCCNC(=O)OC1=CC2=C(C=C1)C3CC2CCN3C
Molecular Formula: C19H28N2O2
Molecular Weight: 316.4 g/mol

1,5-methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate

CAS No.: 156693-25-3

Main Products

VCID: VC0127566

Molecular Formula: C19H28N2O2

Molecular Weight: 316.4 g/mol

1,5-methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate - 156693-25-3

CAS No. 156693-25-3
Product Name 1,5-methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate
Molecular Formula C19H28N2O2
Molecular Weight 316.4 g/mol
IUPAC Name (9-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl) N-hexylcarbamate
Standard InChI InChI=1S/C19H28N2O2/c1-3-4-5-6-10-20-19(22)23-15-7-8-16-17(13-15)14-9-11-21(2)18(16)12-14/h7-8,13-14,18H,3-6,9-12H2,1-2H3,(H,20,22)
Standard InChIKey KFWGKECULQNZER-UHFFFAOYSA-N
SMILES CCCCCCNC(=O)OC1=CC2=C(C=C1)C3CC2CCN3C
Canonical SMILES CCCCCCNC(=O)OC1=CC2=C(C=C1)C3CC2CCN3C
Synonyms 1,5-methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate
MMTBHC
PubChem Compound 14857750
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator